molecular formula C9H10BrNO2 B1424272 Ethyl 2-(6-bromopyridin-2-YL)acetate CAS No. 955369-63-8

Ethyl 2-(6-bromopyridin-2-YL)acetate

Cat. No. B1424272
M. Wt: 244.08 g/mol
InChI Key: LTRSPLNQOMJCSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Ethyl 2-(6-bromopyridin-2-YL)acetate were not found in the search results, a related compound, 3-bromoimidazopyridines, was synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions . The cyclization to form imidazopyridines was promoted by further bromination .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(6-bromopyridin-2-YL)acetate is C9H10BrNO2 . The InChI code is 1S/C9H10BrNO2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(6-bromopyridin-2-YL)acetate has a molecular weight of 244.09 . It is a solid or semi-solid or lump or liquid . The storage temperature is in an inert atmosphere, 2-8C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-(6-bromopyridin-2-yl)acetate has been utilized in the synthesis of various heterocyclic compounds. For instance, it was used in the base-induced intramolecular aza-Michael reaction to form ethyl 2-(1-phenylpiperidin-2-yl) acetate, showcasing its utility in creating complex molecular structures (Ramos, Nagem, & Taylor, 2011).

Marine Fungus Compound Extraction

Research on marine fungus Penicillium sp. led to the discovery of new compounds, indicating the potential of ethyl 2-(6-bromopyridin-2-yl)acetate derivatives in marine biology and organic chemistry. This highlights the chemical's role in uncovering new naturally occurring substances (Wu et al., 2010).

Grignard Reaction in Pyridine Derivative Synthesis

Ethyl 2-(6-bromopyridin-2-yl)acetate is significant in reactions involving bromopyridines and magnesium, demonstrating its importance in the Grignard reaction for synthesizing pyridine derivatives. This application is crucial in developing various pyridylmagnesium bromide compounds (Proost & Wibaut, 1940).

Novel Compound Synthesis

The compound has been used in the synthesis of novel compounds, like ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, demonstrating its versatility in creating new chemical entities. These novel compounds have potential applications in various scientific fields (Nassiri & Milani, 2020).

Reactivity in Chemical Synthesis

The reactivity of ethyl 2-(6-bromopyridin-2-yl)acetate derivatives in the presence of other chemicals, like 2-aminopyridine and Meldrum’s acid, has been explored. This reactivity is essential for synthesizing various chemical intermediates (Asadi et al., 2021).

Safety And Hazards

The safety information for Ethyl 2-(6-bromopyridin-2-YL)acetate includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

ethyl 2-(6-bromopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRSPLNQOMJCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697512
Record name Ethyl (6-bromopyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6-bromopyridin-2-YL)acetate

CAS RN

955369-63-8
Record name Ethyl (6-bromopyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(6-bromopyridin-2-yl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (6-bromo-pyridin-2-yl)-acetic acid (34.0 g, 158.14 mmol) in ethanol (300 ml) was added conc. H2SO4 (5.0 ml) and heated to reflux for 12 h. The reaction mixture was cooled to rt and concentrated under reduced pressure to dryness. Water was added to the residue and the product was extracted with ethyl acetate. Organic layer was washed with brine, dried over anhy. Na2SO4 and concentrated under reduced pressure to furnish the crude product. Column chromatography purification furnished the title compound as a brown liquid. Yield=31.2 g (82%). TLC (20% ethyl acetate in hexane) Rf=0.51; LCMS: RtH7=0.996, [M+1]+=244.0 and 246.0; HPLC: RtH9=3.87 min (97.2%); 1H NMR (400 MHz, CDCl3): δ 7.53 (t, 1H), 7.39 (d, 1H), 7.28 (d, 1H), 4.19 (q, 2H), 3.83 (s, 2H), 1.25 (t, 3H).
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Barát, D Csókás, RW Bates - The Journal of Organic Chemistry, 2018 - ACS Publications
An asymmetric synthesis of (−)-cytisine has been achieved. The piperidine C-ring was formed using a stereodivergent intramolecular 6-endo aza-Michael addition. The B-ring was …
Number of citations: 19 pubs.acs.org

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